

Application Notes and Protocols for Labeling Peptides with SCO-PEG3-COOH

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Compound of Interest

Compound Name: *Sco-peg3-cooh*

Cat. No.: *B12369360*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and experimental procedures for the covalent labeling of peptides with **SCO-PEG3-COOH**. This methodology is critical for a variety of research applications, including cellular imaging, pharmacokinetic studies, and the development of targeted therapeutics.

Introduction to SCO-PEG3-COOH Labeling

SCO-PEG3-COOH is a chemical linker that contains a terminal carboxylic acid (-COOH) group. The "PEG3" component indicates a three-unit polyethylene glycol spacer, which is hydrophilic and can reduce steric hindrance between the peptide and the functional group "SCO". The terminal carboxylic acid allows for covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through the formation of a stable amide bond.

The labeling process is typically achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction proceeds in two main steps:

- Activation of the Carboxyl Group: EDC activates the carboxyl group of **SCO-PEG3-COOH** to form a highly reactive O-acylisourea intermediate.
- Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the peptide to form a stable amide bond.[1][2][3]

Key Applications of Labeled Peptides

Peptides labeled with **SCO-PEG3-COOH** can be utilized in various research areas:

- Drug Development: The PEG linker can improve the pharmacokinetic properties of a peptide by increasing its solubility and circulation half-life.[1]
- Cellular Imaging and Uptake Studies: If the "SCO" group is a fluorophore, the labeled peptide can be used to visualize cellular uptake, subcellular localization, and real-time trafficking.[3]
- PROTAC Development: Linkers containing PEG units are often used in the development of Proteolysis Targeting Chimeras (PROTACs). **SCO-PEG3-COOH** is classified as a PROTAC linker.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for peptide labeling using EDC/NHS chemistry, based on protocols for similar PEGylated compounds. Optimization may be required for specific peptides and applications.

Parameter	Value	Notes
Molar Ratio (Peptide:EDC:NHS)	1 : 2 : 5	This is a common starting point for optimization.
Molar Ratio (Peptide:SCO-PEG3-COOH)	1 : 10-50	A molar excess of the labeling reagent helps to ensure complete reaction.
Activation pH	5.5 - 6.0	Using 0.1 M MES buffer.
Activation Time	15 - 60 minutes	At room temperature.
Conjugation pH	7.2 - 8.5	Using buffers such as 1X PBS or 0.1 M Phosphate Buffer.
Conjugation Time	2 hours to overnight	At room temperature or 4°C to minimize degradation of sensitive peptides.
Post-Purification Purity	>95%	As determined by analytical RP-HPLC.
Post-Purification Yield	40-70%	Highly dependent on the peptide sequence and reaction scale.

Experimental Protocols

This protocol describes the labeling of a peptide with **SCO-PEG3-COOH** in solution.

Materials and Equipment

- Peptide with at least one primary amine
- **SCO-PEG3-COOH**
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES buffer, pH 6.0
- Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
- Mass spectrometer for product characterization

Step 1: Activation of **SCO-PEG3-COOH**

- Prepare a stock solution of **SCO-PEG3-COOH** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- In a separate tube, dissolve EDC and NHS in the Activation Buffer immediately before use.
- Add a 1.5 to 5-fold molar excess of both EDC and NHS to the **SCO-PEG3-COOH** solution.
- Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle mixing. The resulting solution contains the activated NHS ester and should be used promptly.

Step 2: Conjugation to the Peptide

- Dissolve the peptide in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Add the activated SCO-PEG3-NHS ester solution from Step 1 to the peptide solution. A 10- to 50-fold molar excess of the activated linker is a good starting point.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

- (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

- Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

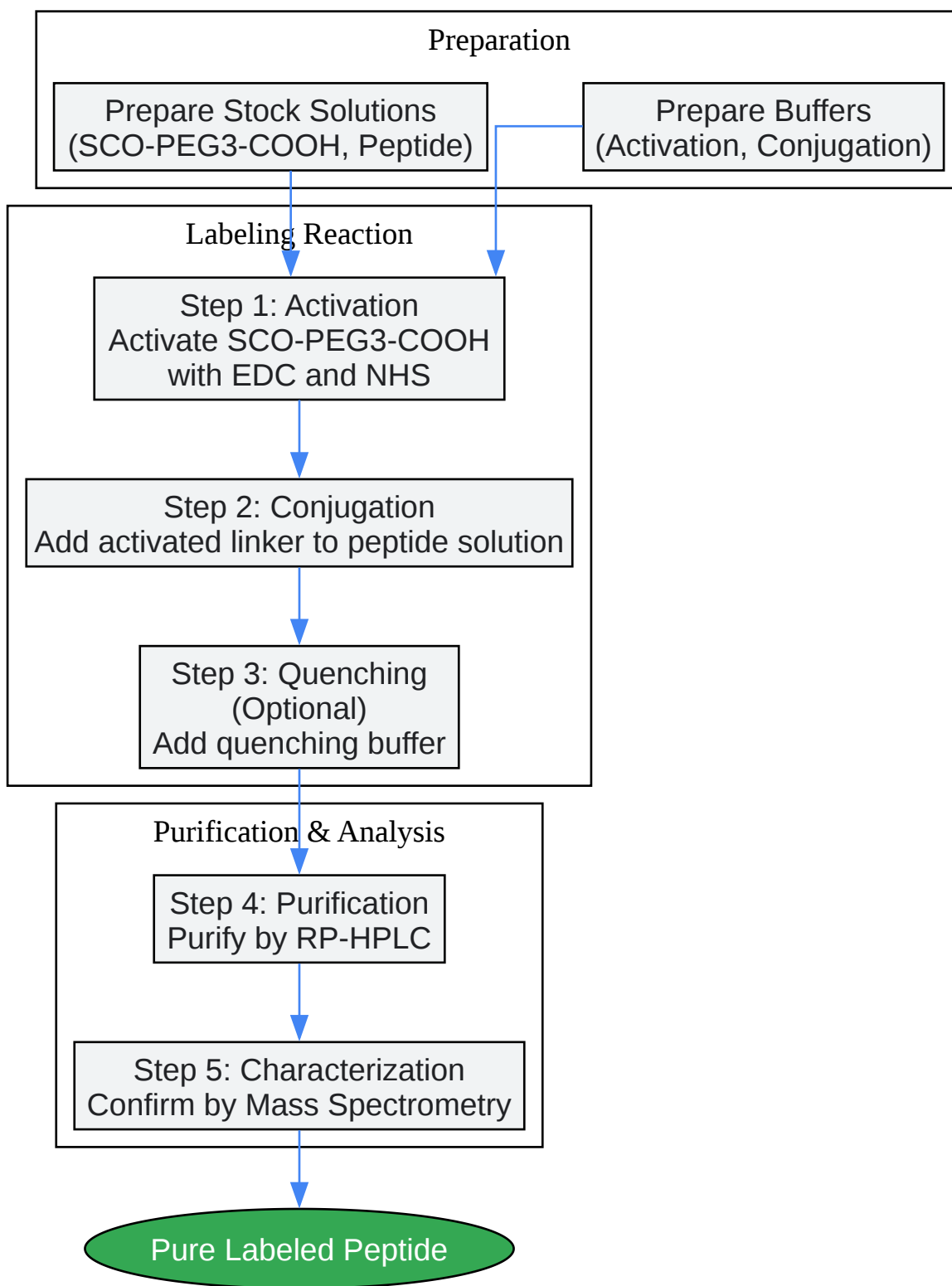
Step 4: Purification of the Labeled Peptide

- Purify the labeled peptide from unreacted labeling reagent and byproducts using RP-HPLC.
- Acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3 before injection onto the HPLC column.
- Elute the product using a suitable gradient of acetonitrile in water (both containing 0.1% TFA). The more hydrophobic labeled peptide will typically elute later than the unlabeled peptide.
- Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

Step 5: Characterization

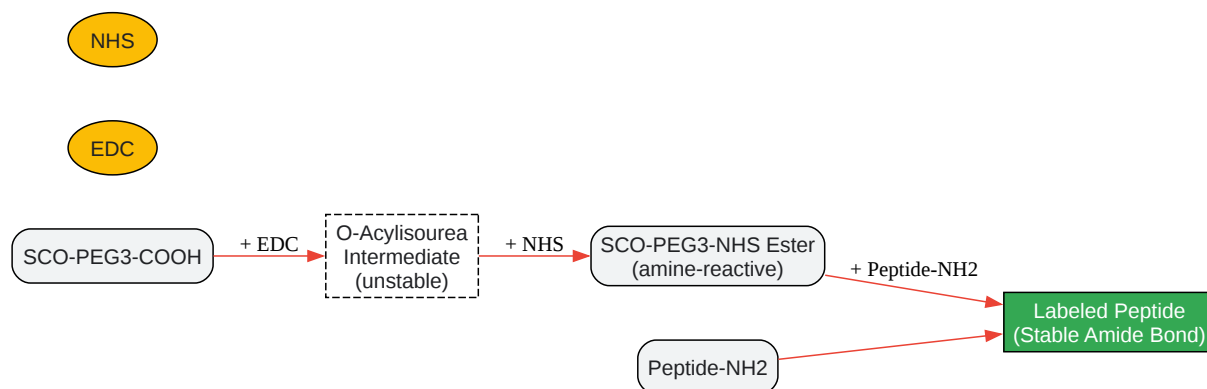
- Confirm the identity of the purified labeled peptide by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the **SCO-PEG3-COOH** moiety.

Visualizations



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Caption: Experimental workflow for labeling peptides with **SCO-PEG3-COOH**.



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Caption: EDC/NHS-mediated amide bond formation for peptide labeling.

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References

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